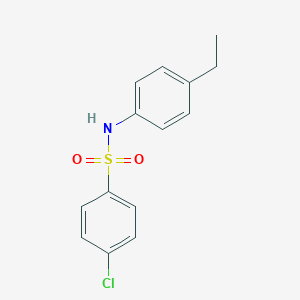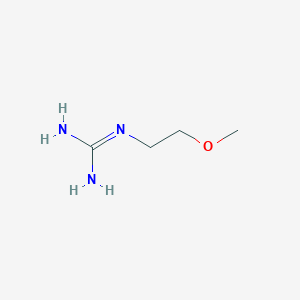![molecular formula C18N12 B186706 Dipirazino[2,3-f:2',3'-h]quinoxalina-2,3,6,7,10,11-hexacarbonitrilo CAS No. 105598-27-4](/img/structure/B186706.png)
Dipirazino[2,3-f:2',3'-h]quinoxalina-2,3,6,7,10,11-hexacarbonitrilo
Descripción general
Descripción
Dipyrazino[2,3-f:2’,3’-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile, also known as 1,4,5,8,9,12-hexaazatriphenylene (HAT), is an electron-deficient, rigid, planar, aromatic discotic system with excellent π–π stacking ability . It is one of the smallest two-dimensional N-containing polyheterocyclic aromatic systems and has been used as the basic scaffold for larger 2D N-substituted polyheterocyclic aromatics .
Synthesis Analysis
HAT derivatives have been used in a plethora of molecular, macromolecular, and supramolecular systems for a variety of applications . The design principles and synthetic strategies towards HAT derivatives have been established . A common method of synthesis involves a reaction between sodium thiocyanate (NaSCN) and thionyl chloride (SOCl2) under low temperature and sufficient ventilation .
Molecular Structure Analysis
The molecular structure of Dipyrazino[2,3-f:2’,3’-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile is planar and rigid, which contributes to its excellent π–π stacking ability . This property makes it a suitable building block in a variety of molecular systems .
Chemical Reactions Analysis
Dipyrazino[2,3-f:2’,3’-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile can be used as a significant deazotizing agent, commonly used in organic chemical reactions for the deazotization process . It can also be used in other reactions in the field of organic synthesis, such as oxidation, amination, and sulfuration .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 384.27 and a density of 1.86 . It has a melting point of over 500°C and a predicted boiling point of 988.7±65.0 °C . It is a crystalline solid with an ammonia-like odor and can dissolve in water and some organic solvents like ethanol and dimethylformamide .
Aplicaciones Científicas De Investigación
Transistores de efecto de campo orgánico (OFET)
La alta afinidad electrónica y la estructura π-conjugada de HAT-CN lo convierten en un material prometedor para su uso en OFET. Estos transistores son cruciales para el desarrollo de dispositivos electrónicos flexibles debido a su bajo costo de producción y su potencial para la fabricación de áreas grandes .
Fotovoltaica orgánica (OPV)
En el campo de las OPV, HAT-CN podría utilizarse como material aceptor de electrones. Su fuerte afinidad electrónica puede mejorar la eficiencia de las células solares al facilitar una mejor separación y transferencia de carga .
Diodos orgánicos emisores de luz (OLED)
Las propiedades del compuesto sugieren que podría utilizarse en OLED, que se utilizan para crear pantallas de visualización digital. HAT-CN podría mejorar la capa de inyección de electrones, mejorando el rendimiento general de los OLED .
Detección de fluorescencia
Los derivados de HAT-CN han mostrado una respuesta de fluorescencia de alto rendimiento a los iones de lantánidos, en particular los iones de lantano (La3+), con cambios significativos en la longitud de onda de emisión y mejoras en la intensidad, lo cual es útil para aplicaciones de detección .
Mecanismo De Acción
Target of Action
HAT-CN is primarily used in the field of organic electronics . It serves as a charge-transport material , an electron-transport material , or an active layer component . Its high electron affinity and π-conjugated structure suggest potential use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) .
Mode of Action
HAT-CN is an electron-deficient, rigid, planar, aromatic discotic system with an excellent π–π stacking ability . This allows it to interact effectively with its targets, facilitating electron transport and charge transport in various organic electronic devices .
Biochemical Pathways
Its unique structure and properties enable efficient electron transport, which is critical for the performance of these devices .
Result of Action
The primary result of HAT-CN’s action is the facilitation of electron transport in organic electronic devices . This can lead to improved device performance, including higher efficiency and better stability .
Action Environment
The action of HAT-CN can be influenced by various environmental factors. For instance, it is sensitive to humidity . Therefore, the performance of HAT-CN in devices can be affected by the ambient humidity. Additionally, as mentioned earlier, high temperatures and light exposure can lead to the decomposition of HAT-CN .
Safety and Hazards
Dipyrazino[2,3-f:2’,3’-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile is a stimulant compound. Contact with skin or eyes may cause irritation and discomfort . Therefore, personal protective equipment such as chemical protective gloves, goggles, and lab coats should be worn during operation . It is recommended to operate in a well-ventilated area to avoid inhalation or accidental ingestion .
Direcciones Futuras
Given its unique properties and wide range of applications, Dipyrazino[2,3-f:2’,3’-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile is expected to continue to be a subject of interest in the fields of organic materials and nanoscience . Its use in n-type semiconductors, sensors, nonlinear optical chromophores, liquid crystals, microporous polymers for energy storage, and nano and microstructures reveals the relevance of HAT as a basic scaffold .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of Dipyrazino[2,3-f:2’,3’-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile are not fully understood yet. It is known that this compound can interact with various biomolecules. For instance, it has been used as a templating material that forces the copper phthalocyanine (CuPc) donor molecule to assume a vertical-standing morphology . The nature of these interactions is likely due to the unique structure and electronic properties of Dipyrazino[2,3-f:2’,3’-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile.
Molecular Mechanism
It is known that this compound can facilitate photo-generated electron recombination , suggesting that it may interact with biomolecules and influence enzyme activity and gene expression
Temporal Effects in Laboratory Settings
It is known that this compound has a melting point of over 500°C , indicating its stability under high-temperature conditions. More studies are needed to understand its degradation and long-term effects on cellular function in in vitro or in vivo studies.
Propiedades
IUPAC Name |
3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene-4,5,10,11,16,17-hexacarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18N12/c19-1-7-8(2-20)26-14-13(25-7)15-17(29-10(4-22)9(3-21)27-15)18-16(14)28-11(5-23)12(6-24)30-18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHNGUNXLDCATP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(N=C2C(=N1)C3=NC(=C(N=C3C4=NC(=C(N=C24)C#N)C#N)C#N)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18N12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105598-27-4 | |
| Record name | Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of HAT-CN is C18N12, and its molecular weight is 372.31 g/mol.
ANone: Research has primarily focused on the electronic structure of HAT-CN, particularly its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels, which are crucial for its function in electronic devices. Detailed spectroscopic data beyond this is limited in the provided papers.
A: Studies show that HAT-CN molecules tend to orient in a relatively face-on manner (40°) when deposited as a thin layer (5 nm) on a substrate. In contrast, thicker layers (100 nm) exhibit a more edge-on orientation (62°) [].
A: The different molecular orientations of HAT-CN can influence its work function. Thicker, edge-on oriented HAT-CN layers demonstrate a higher work function, leading to a smaller energy gap between the HAT-CN LUMO and the HOMO of materials like ZnPc []. This enhanced energy level alignment can improve hole injection in devices.
A: Exposure to air can cause changes in the electronic structure of HAT-CN. Specifically, its vacuum level decreases by approximately 0.1 eV, and its HOMO level shifts towards a lower ionization energy by around 0.2 eV. Additionally, new electronic states emerge within the energy gap after air exposure [].
A: Research suggests that HAT-CN possesses better water resistance compared to materials like MoO3. This improved water resistance contributes to the enhanced stability observed in perovskite solar cells employing HAT-CN as a hole modification layer [].
A: HAT-CN is primarily utilized as a hole injection layer (HIL) in various organic electronic devices, including organic light-emitting diodes (OLEDs) [, , , , , , , ], organic field-effect transistors (OFETs) [], organic photovoltaics (OPVs) [], and perovskite solar cells (PSCs) []. Its strong electron-withdrawing nature makes it efficient in extracting electrons, thereby enhancing hole injection.
ANone: HAT-CN significantly enhances OLED efficiency by:
- Improved Hole Injection: Its deep HOMO level facilitates efficient hole injection from the anode into the emissive layer [, , , ].
- Charge Generation and Separation: When used in tandem OLEDs, HAT-CN effectively generates and separates electron-hole pairs at the interface of stacked emitting units, improving charge carrier balance and reducing operating voltage [, , , ].
- Reduced Operating Voltage: The enhanced charge injection and transport properties of HAT-CN contribute to lower operating voltages in OLEDs, improving their power efficiency [, , ].
A: In inverted OLEDs and quantum dot LEDs (QLEDs), HAT-CN is often employed in conjunction with other materials, such as MoO3, to create a hybrid hole injection layer. This combination further enhances hole injection, reduces operating voltage, and improves device efficiency [, , ].
A: Yes, HAT-CN deposition on the channel of transition metal dichalcogenide (TMD) field-effect transistors (FETs) can modulate their threshold voltage by inducing charge transfer. This effect has been observed in both p- and n-channel FETs, shifting their threshold voltage closer to 0 V, resulting in lower switching voltages and improved power consumption in CMOS inverters [].
A: Vacuum-deposited HAT-CN layers exhibit exceptionally high electron mobilities, ranging from 0.1 to 1 cm2 V−1 s−1. This is significantly higher than conventional organic transport layers used in OLEDs, which typically have mobilities below 10−3 cm2 V−1 s−1 []. This high mobility is attributed to the favorable overlap of π orbitals in HAT-CN molecules, even in amorphous thin films.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


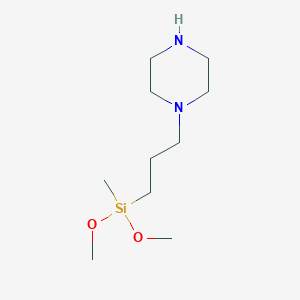
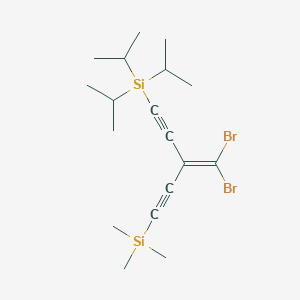
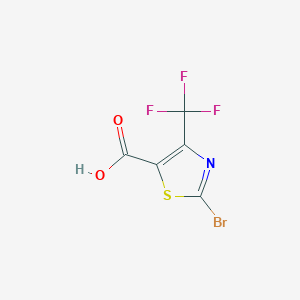


![2-Amino-7-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B186635.png)
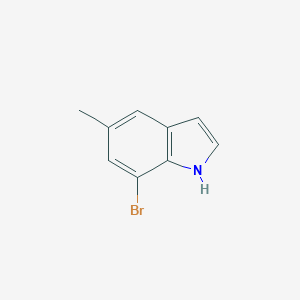
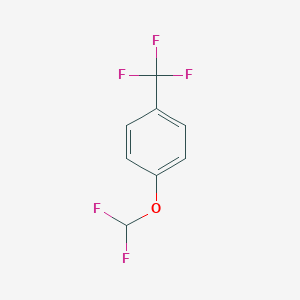

![4-[2-(4-Methyl-1-piperazinyl)ethoxy]benzenemethanamine](/img/structure/B186644.png)
